2-Fluoroamphetamine

Behavioral pharmacology Locomotor activity Structure-activity relationship

2-Fluoroamphetamine (2-FA, CAS 1716-60-5) is a critical analytical reference standard for forensic toxicology and preclinical behavioral pharmacology. Its fluorination at the 2-position yields a distinct locomotor stimulant efficacy intermediate between 3-FA and 4-FA, making it essential for structure-activity relationship studies. In drug discrimination assays, 2-FA fully substitutes for methamphetamine (ED₅₀ 0.32–0.71 mg/kg), enabling abuse potential evaluation. For LC-MS/MS method validation, 2-FA serves as a chromatographic retention time marker to unambiguously differentiate it from positional isomers (3-FA, 4-FA) and N-methylated analogs (2-FMA). Procure 2-FA alongside its regioisomers to control for fluorine position-dependent effects and ensure reproducible, publication-grade data. Provided as a ≥97% purity free base (or ≥98% HCl salt), with full certificates of analysis for regulatory compliance.

Molecular Formula C9H12FN
Molecular Weight 153.2 g/mol
CAS No. 1716-60-5
Cat. No. B239227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroamphetamine
CAS1716-60-5
Synonyms1-(2-fluorophenyl)-2-propanamine
2-fluoroamphetamine
4-fluoroamphetamine
4-fluoroamphetamine hydrochloride
4-fluoroamphetamine hydrochloride, (+-)-isomer
4-fluoroamphetamine, (+-)-isomer
4-fluoroamphetamine, (R)-isomer
p-fluoroamphetamine
para-fluoroamphetamine
Molecular FormulaC9H12FN
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1F)N
InChIInChI=1S/C9H12FN/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7H,6,11H2,1H3
InChIKeyGDSXNLDTQFFIEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroamphetamine (CAS 1716-60-5) Procurement Guide: Structural and Pharmacological Baseline


2-Fluoroamphetamine (2-FA, CAS 1716-60-5) is a synthetic stimulant belonging to the amphetamine class, specifically a phenyl ring-fluorinated analog of amphetamine [1]. It is a positional isomer of 3-fluoroamphetamine (3-FA) and 4-fluoroamphetamine (4-FA), differing solely in the substitution position of the fluorine atom on the aromatic ring [2]. As a monoamine releasing agent, 2-FA acts primarily at the dopamine transporter (DAT) and norepinephrine transporter (NET), increasing extracellular concentrations of these catecholamines in the central nervous system [3]. The compound is primarily employed as an analytical reference standard in forensic toxicology and in preclinical research settings investigating structure-activity relationships of fluorinated phenethylamine derivatives.

2-Fluoroamphetamine vs. Positional Isomers: Why 2-FA, 3-FA, and 4-FA Are Not Interchangeable in Research Applications


Procurement decisions involving fluorinated amphetamine regioisomers require precise structural specification because the position of the fluorine substituent on the phenyl ring fundamentally alters the compound's pharmacodynamic and behavioral profile. 2-FA, 3-FA, and 4-FA share identical molecular formulas (C₉H₁₂FN) but exhibit divergent monoamine transporter selectivity profiles, with 4-FA demonstrating significantly enhanced serotonergic activity (lower DAT:SERT ratio) relative to its analogs [1]. In vivo, this positional isomerism translates to quantitatively distinct locomotor stimulant efficacies, with 3-FA producing greater peak locomotor activation than 2-FA, while 2-FMA and 4-FMA exhibit markedly attenuated stimulant effects [2]. Consequently, substitution among these regioisomers in analytical method validation, forensic reference standard applications, or behavioral pharmacology studies without explicit revalidation would introduce uncontrolled experimental variance and compromise data reproducibility.

Quantitative Differentiation of 2-Fluoroamphetamine: Head-to-Head Behavioral Pharmacology Data Versus Positional Isomers


Locomotor Stimulant Efficacy of 2-Fluoroamphetamine Versus 3-FA and 4-FA Positional Isomers in Mice

In a direct head-to-head comparison of fluorinated amphetamine regioisomers using the open-field assay in male Swiss-Webster mice, 2-FA produced peak locomotor activity comparable to methamphetamine (5,905–7,758 beam interruption counts), whereas the efficacy hierarchy revealed 3-FA as the most efficacious stimulant among the tested fluoroamphetamine analogs. Critically, both 2-FMA and 4-FMA were weak stimulants producing substantially lower peak effects (2,200–3,980 counts) [1]. The rank order of locomotor stimulant efficacy was: 3-FA > 3-FMA > 2-FA > 4-FMA > 2-FMA, demonstrating that the 2-fluoro substitution position confers intermediate efficacy relative to the 3- and 4-substituted congeners [2]. This directly quantifies that 2-FA is behaviorally distinguishable from 3-FA (higher efficacy) and 4-FMA (lower efficacy) within the same experimental system.

Behavioral pharmacology Locomotor activity Structure-activity relationship

Discriminative Stimulus Potency of 2-Fluoroamphetamine: Methamphetamine Substitution ED₅₀ Comparison

In male Sprague-Dawley rats trained to discriminate methamphetamine (1 mg/kg, IP) from saline under an FR-10 food-maintained reinforcement schedule, 2-FA produced dose-dependent full substitution for the methamphetamine discriminative stimulus. The ED₅₀ values for fluorinated analogs ranged from 0.32–0.71 mg/kg, with all tested compounds (2-FA, 3-FA, 2-FMA, 3-FMA, 4-FMA) exhibiting comparable potencies [1]. This demonstrates that 2-FA elicits methamphetamine-like interoceptive stimulus effects with potency equivalent to its positional isomers, validating its utility as a methamphetamine surrogate in behavioral pharmacology studies while confirming that discrimination potency does not differentiate among these regioisomers [2].

Drug discrimination Abuse liability assessment Operant behavior

Forensic Identification: 2-Fluoroamphetamine as a Distinct Metabolite of 2-Fluoromethamphetamine

In a forensic toxicology investigation of an alleged 2-fluoromethamphetamine (2-FMA) abuse case, liquid chromatography–tandem mass spectrometry (LC-MS/MS) analysis of human urine identified 2-FMA, 2-fluoroamphetamine (2-FAP/2-FA), and related metabolites [1]. Critically, the study established that detection of 2-FA alone is insufficient as evidence of 2-FMA use because 2-FA is independently available and may be present as the parent compound in consumed substances [2]. This finding underscores that 2-FA serves dual analytical roles: as a standalone reference standard for direct identification, and as a required analyte in differentiating 2-FMA ingestion from 2-FA ingestion via characteristic metabolite profiling (specifically requiring detection of N-hydroxy-2-FMA and 2-fluoroephedrine for 2-FMA use certification) [1]. The study further identified N-hydroxylation and aliphatic hydroxylation as characteristic metabolic pathways distinguishing 2-FMA from methamphetamine [1].

Forensic toxicology Metabolism LC-MS/MS

Recommended Procurement Scenarios for 2-Fluoroamphetamine (CAS 1716-60-5) Based on Quantitative Evidence


Behavioral Pharmacology: Intermediate-Efficacy Locomotor Stimulant Reference

2-FA is indicated for preclinical behavioral studies requiring a fluorinated amphetamine with locomotor stimulant efficacy intermediate between the more potent 3-FA and the weakly efficacious 2-FMA/4-FMA. Based on open-field locomotor data, 2-FA produces peak effects comparable to methamphetamine (5,905–7,758 beam interruption counts), positioning it as a suitable reference compound for investigating structure-activity relationships where neither maximal nor minimal stimulant efficacy is desired [1]. Researchers comparing the behavioral consequences of differential fluorine substitution should procure 2-FA alongside 3-FA and 4-FA as a positional isomer series to control for fluorine position-dependent effects on locomotor activation.

Abuse Liability Assessment: Methamphetamine Discrimination Substitute

2-FA is appropriate for drug discrimination studies evaluating abuse potential of novel stimulants, where it serves as a methamphetamine-like training compound substitute. The compound fully substitutes for methamphetamine (1 mg/kg training dose) with an ED₅₀ within the 0.32–0.71 mg/kg range, demonstrating comparable interoceptive stimulus properties to its positional isomers [1]. Procurement of 2-FA is justified for laboratories conducting generalization testing in methamphetamine-trained subjects, particularly when the research objective involves comparing the discriminative stimulus profiles of fluorinated versus non-fluorinated amphetamines under standardized operant conditions.

Forensic Toxicology: Primary Reference Standard and Differential Metabolite Identification

2-FA is an essential certified reference material for forensic toxicology laboratories performing confirmatory analysis of seized substances or biological specimens. As established by LC-MS/MS analysis of authentic human urine specimens, 2-FA must be included in analytical workflows both as a primary reference standard (for direct identification of 2-FA ingestion or material) and as a key metabolite reference when differentiating 2-FMA use [2]. Forensic procurement should include 2-FA alongside N-hydroxy-2-FMA and 2-fluoroephedrine standards to enable complete metabolic profiling and legally defensible certification of specific fluorinated amphetamine use in criminal investigations [2].

Analytical Method Development: LC-MS/MS Retention Time and Mass Spectral Library Construction

2-FA is required for analytical chemistry laboratories developing and validating liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods targeting fluorinated phenethylamine derivatives. The compound serves as a chromatographic retention time marker and mass spectral reference for distinguishing 2-FA from its positional isomers (3-FA, 4-FA) and from its N-methylated analog (2-FMA). Given that 2-FA detection alone cannot confirm 2-FMA use in forensic contexts, method developers must procure authenticated 2-FA standard to establish baseline chromatographic separation parameters and characteristic fragmentation patterns that enable unambiguous isomer differentiation [2].

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